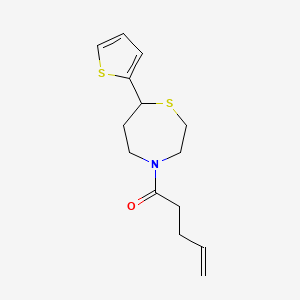

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one

説明

The compound 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a heterocyclic organic molecule featuring a 1,4-thiazepane ring fused with a thiophene moiety and a pent-4-en-1-one chain. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., thiazepan-thiophene derivatives in and ) highlight the significance of sulfur atoms and conjugated systems in modulating electronic properties and biological activity .

特性

IUPAC Name |

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS2/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHDWTFYVXAGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(SCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a substitution reaction. The final step often involves the addition of the pentenone moiety through a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

化学反応の分析

Types of Reactions

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pentenone moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes or receptors, modulating their activity. The pentenone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

類似化合物との比較

Thiophene vs. Aromatic/Polycyclic Systems

- The target compound’s thiophene moiety contributes to π-conjugation and sulfur-mediated electronic effects, distinguishing it from cyclohexenyl () or phenyl derivatives (). Thiophene’s electron-rich nature may enhance binding to metal catalysts or biological targets compared to purely hydrocarbon systems .

- In contrast, 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one () lacks sulfur atoms, making it more volatile and suitable for fragrance applications .

Thiazepane Ring Flexibility

Ketone Chain Variations

- The pent-4-en-1-one chain in the target compound provides an α,β-unsaturated ketone, enabling Michael addition or Diels-Alder reactions. This contrasts with the shorter ethanone chain in , which limits conjugation .

- The diketone in ’s compound adds electrophilic sites for nucleophilic attack, expanding its synthetic utility .

生物活性

The compound 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a novel synthetic entity featuring a thiophene and thiazepane moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O2S2

- Molecular Weight : 348.48 g/mol

- Purity : ≥ 95%

The compound's structure combines a thiophene ring with a thiazepane structure, which is thought to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene and thiazepane derivatives. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

These values indicate significant cytotoxicity, especially in hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer treatment .

- Cell Cycle Arrest and Apoptosis : Studies suggest that thiophene derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .

- Targeting Key Kinases : The heteroatoms in the thiazepane structure may interact with key kinases involved in tumorigenesis, further enhancing its anticancer activity .

Study on Antitumor Activity

In a recent study, a series of thiophene derivatives were synthesized and evaluated for their antitumor activity. Compound 20b exhibited an IC50 value of 4.37 µM against HepG-2 cells, demonstrating its potential as an effective anticancer agent . Molecular docking studies supported these findings by showing favorable binding interactions with dihydrofolate reductase (DHFR), a target implicated in cancer proliferation.

Comparative Analysis with Other Compounds

The compound's activity was compared with other known anticancer agents:

| Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| Cisplatin | 5.0 | A-549 |

| Compound 20b | 8.03 | A-549 |

| Compound 13g | 0.20 | A549 |

This comparison indicates that while Compound 20b shows significant activity, other compounds may exhibit superior potency against specific cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, and what methodological challenges arise during its preparation?

The synthesis typically involves multi-step organic reactions, including:

- Thiazepane ring formation : Cyclocondensation of thiol-containing precursors (e.g., cysteamine derivatives) with carbonyl compounds under anhydrous conditions.

- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene moiety to the thiazepane core.

- Ketone functionalization : Alkylation or enolate chemistry to introduce the pent-4-en-1-one chain.

Challenges include controlling regioselectivity during thiophene coupling and minimizing oxidation of the thiol group. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the thiazepane-thiophene connectivity and alkene geometry.

- X-ray crystallography : Resolves stereochemical ambiguities in the thiazepane ring and verifies the spatial arrangement of the pent-4-en-1-one chain (e.g., trans/cis configurations).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Crystallographic data may require low-temperature measurements to stabilize the crystal lattice due to the compound’s conformational flexibility .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron distribution : Localize electron-rich regions (e.g., thiophene sulfur, enone system) for reactivity predictions.

- Frontier molecular orbitals (HOMO/LUMO) : Estimate redox behavior and potential as a ligand in coordination chemistry.

Benchmarking against experimental UV-Vis or cyclic voltammetry data is essential to validate computational accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields while mitigating side reactions in large-scale synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency and ligand effects on regioselectivity.

- Temperature control : Use microwave-assisted synthesis to reduce reaction times and minimize thermal degradation.

- In-line analytics : Implement HPLC-MS to monitor intermediate formation and adjust stoichiometry dynamically.

Yield optimization often involves iterative Design of Experiments (DoE) to balance competing factors like solvent polarity and catalyst loading .

Q. How should conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

- Cross-validation : Compare NMR-derived coupling constants with crystallographic dihedral angles to confirm alkene geometry.

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational exchange broadening.

- Quantum crystallography : Refine X-ray data using DFT-calculated structure factors to resolve ambiguities in electron density maps .

Q. What protocols ensure the compound’s stability during long-term storage and biological assays?

- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify hydrolysis or oxidation products.

- Storage conditions : Lyophilize the compound and store under argon at -20°C to prevent thiophene ring oxidation.

- Matrix effects : Pre-treat biological samples with antioxidants (e.g., ascorbic acid) to stabilize the compound in vitro .

Q. What advanced methodologies are used to study its interactions with neurotransmitter receptors?

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to measure binding kinetics (K, k/k).

- Molecular docking : Simulate ligand-receptor binding poses using AutoDock Vina, guided by mutagenesis data on receptor active sites.

- In vivo microdialysis : Quantify neurotransmitter release in animal models after compound administration, paired with LC-MS/MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。